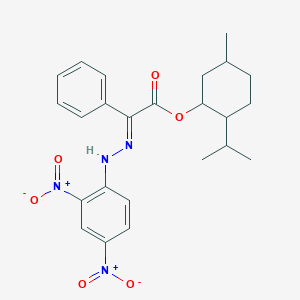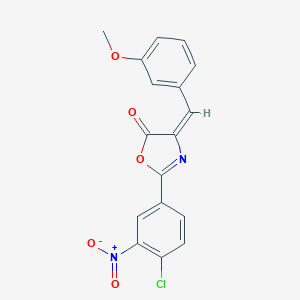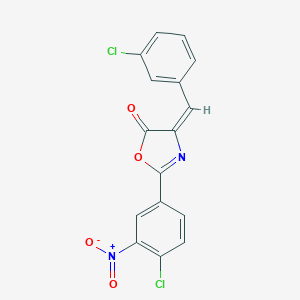![molecular formula C14H11BrN2O2S B273997 1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole, also known as BNIM, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a key role in regulating cell growth and proliferation. In
Aplicaciones Científicas De Investigación
1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole has been used extensively in scientific research as a tool to study the role of CK2 in various biological processes. CK2 has been implicated in a wide range of cellular functions, including cell cycle regulation, apoptosis, and DNA repair. By inhibiting CK2 activity with this compound, researchers can investigate the specific functions of CK2 in these processes.
Mecanismo De Acción
1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its target proteins. This leads to a decrease in CK2 activity and downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory effects in models of acute lung injury and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole in lab experiments is its specificity for CK2, which allows researchers to study the effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
Future research on 1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole could include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could explore the effects of this compound on other cellular processes beyond CK2 signaling. Finally, efforts to improve the solubility and bioavailability of this compound could enhance its usefulness as a research tool and potential therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 1-methylimidazole in the presence of a base. The resulting product is a white crystalline solid that has been characterized by various analytical techniques, including NMR and mass spectrometry.
Propiedades
Fórmula molecular |
C14H11BrN2O2S |
|---|---|
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-16-8-9-17(10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3 |
Clave InChI |
ITNWHIUYHASZKS-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
SMILES canónico |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)


![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)

![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
